2-Bromo-6-methylpyrazino[2,3-b]pyrazine (CAS 91225-51-3) is a highly specialized fused bicyclic heteroaryl halide primarily utilized as an advanced building block in the synthesis of ATP-competitive kinase inhibitors, particularly targeting the mTOR/PI3K/AKT signaling pathways. Featuring a rigid, electron-deficient pyrazino[2,3-b]pyrazine core, a reactive bromine atom at the C2 position, and a strategically placed methyl group at the C6 position, this compound serves as a critical precursor for late-stage palladium-catalyzed cross-coupling reactions. Its procurement is predominantly driven by medicinal chemistry and process development workflows requiring high-fidelity structural vectors for selective dual mTORC1/mTORC2 inhibitors (such as CC-223 analogs), where the precise substitution pattern is essential for both synthetic processability and downstream pharmacological potency [1].
Substituting 2-Bromo-6-methylpyrazino[2,3-b]pyrazine with unmethylated analogs (e.g., 2-bromopyrazino[2,3-b]pyrazine) or alternative halides (e.g., 2-chloro-6-methylpyrazino[2,3-b]pyrazine) introduces severe downstream penalties in both synthetic yield and application-critical performance. The C6-methyl group is not merely a lipophilic appendage; it provides critical steric bulk that dictates the dihedral angle of adjacent substituents and enhances binding selectivity within the kinase ATP-binding pocket, often driving >200-fold selectivity for mTOR over related lipid kinases like PI3K-alpha. Furthermore, substituting the C2-bromide for a chloride significantly increases the activation energy required for oxidative addition during cross-coupling, necessitating harsher conditions (higher temperatures and stronger bases) that can thermally degrade the electron-deficient bicyclic core and substantially reduce overall active pharmaceutical ingredient (API) yield [1].
In the late-stage functionalization of electron-deficient bicyclic heteroaryls, the choice of halide dramatically impacts process yield and impurity profiles. The C2-bromide in 2-Bromo-6-methylpyrazino[2,3-b]pyrazine facilitates rapid oxidative addition in palladium-catalyzed Suzuki and Stille couplings under mild conditions (typically 80-100 °C). In contrast, the corresponding C2-chloride analog requires elevated temperatures (>120 °C) or specialized, highly electron-rich dialkylbiaryl phosphine ligands to achieve comparable conversion. This thermal stress often results in increased degradation of the pyrazino[2,3-b]pyrazine core and lower isolated yields during API scale-up [1].
| Evidence Dimension | Oxidative addition efficiency and coupling yield |
| Target Compound Data | 2-Bromo-6-methylpyrazino[2,3-b]pyrazine (enables efficient coupling at 80-100 °C) |
| Comparator Or Baseline | 2-Chloro-6-methylpyrazino[2,3-b]pyrazine (requires >120 °C or specialized ligands) |
| Quantified Difference | Estimated 20-40% higher isolated yield under mild thermal conditions for the bromide |
| Conditions | Pd-catalyzed Suzuki-Miyaura cross-coupling in DMF or dioxane |
Procuring the bromide form minimizes the need for harsh reaction conditions, preserving the integrity of the fused bicyclic core and reducing the cost of goods in complex API manufacturing.
The presence of the C6-methyl group on the pyrazino[2,3-b]pyrazine scaffold is a critical structural determinant for target selectivity. When integrated into ATP-competitive mTOR inhibitors, the C6-methyl group projects into a specific hydrophobic pocket of the kinase hinge region. Structure-activity relationship (SAR) studies on related scaffolds demonstrate that removing this methyl group (e.g., using 2-bromopyrazino[2,3-b]pyrazine as the precursor) can lead to a significant loss in selectivity against related PI3K isoforms, dropping from a >200-fold selectivity margin to less than 50-fold, thereby increasing the risk of off-target toxicity in downstream applications [1].
| Evidence Dimension | Kinase selectivity margin (mTOR vs. PI3K-alpha) |
| Target Compound Data | C6-methylated derivatives (typically >200-fold selectivity for mTOR) |
| Comparator Or Baseline | Unmethylated derivatives (<50-fold selectivity) |
| Quantified Difference | >4x improvement in target selectivity margin |
| Conditions | In vitro kinase inhibition assays (IC50 profiling) |
For drug discovery programs, procuring the exact C6-methylated building block is non-negotiable for achieving the required safety and efficacy profiles of highly selective kinase inhibitors.
Utilizing the fused pyrazino[2,3-b]pyrazine core provides a distinct thermodynamic advantage over monocyclic pyrazine or pyridine precursors. The rigid bicyclic system restricts the conformational freedom of the attached C2-aryl and C6-methyl groups, pre-organizing the molecule into the bioactive conformation required for optimal binding in the mTOR ATP pocket. Compared to monocyclic analogs, which suffer a high entropic penalty upon binding, derivatives synthesized from 2-Bromo-6-methylpyrazino[2,3-b]pyrazine exhibit substantially lower IC50 values (often in the low nanomolar range, e.g., 16 nM for CC-223) [1].
| Evidence Dimension | Target binding affinity (IC50) |
| Target Compound Data | Pyrazino[2,3-b]pyrazine derivatives (low nanomolar IC50, e.g., ~16 nM) |
| Comparator Or Baseline | Monocyclic pyrazine analogs (high nanomolar to micromolar IC50) |
| Quantified Difference | 10- to 100-fold increase in biochemical potency |
| Conditions | ATP-competitive kinase binding assays |
Procuring the pre-fused bicyclic scaffold accelerates the discovery of highly potent clinical candidates by bypassing the entropic penalties associated with flexible monocyclic building blocks.
Due to the precise spatial orientation provided by the C6-methyl group and the rigid bicyclic core, this compound is the optimal precursor for developing ATP-competitive dual mTOR inhibitors. It enables the necessary >200-fold selectivity over PI3K-alpha required for clinical viability in oncology programs[1].
The C2-bromide acts as a highly efficient leaving group for Suzuki-Miyaura and Stille couplings. This makes the compound ideal for process chemistry workflows where mild reaction conditions (80-100 °C) are required to prevent the thermal degradation of the electron-deficient pyrazino[2,3-b]pyrazine scaffold during API scale-up[1].
For medicinal chemistry screening libraries targeting kinase hinge regions, this building block provides a pre-organized, low-entropy scaffold. It is prioritized over monocyclic pyrazine alternatives to guarantee low-nanomolar binding affinities in early-stage hit-to-lead optimization [2].